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Compound of Interest

Compound Name: Benzenecarbodithioic acid

Cat. No.: B094261

An In-depth Technical Guide to the Theoretical and Computational Modeling of
Benzenecarbodithioic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzenecarbodithioic acid (CeHsCS2H), also known as dithiobenzoic acid, is an organosulfur
compound analogous to benzoic acid where both carboxyl oxygen atoms are replaced by
sulfur. This substitution significantly alters its physicochemical properties, making it more acidic
and a subject of interest in organic synthesis and materials science.[1][2] Theoretical and
computational modeling provides invaluable insights into its molecular structure, reactivity, and
spectroscopic properties, complementing experimental data and guiding further research. This
guide details the computational methodologies used to study benzenecarbodithioic acid,
presents key theoretical data, and outlines relevant experimental protocols.

Molecular Structure and Physicochemical
Properties

Benzenecarbodithioic acid is a dark red, viscous oil or sticky solid.[1][2] It is an analogue of
benzoic acid, with the chemical formula C7HeS2.[3] Its acidity is notably higher than benzoic
acid, with a reported pKa of approximately 1.92.[1]
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Property Value Reference
IUPAC Name benzenecarbodithioic acid [3]
Synonyms Dithiobenzoic acid [3]
CAS Number 121-68-6 [3]
Molecular Formula C7HeS2 [3]
Molecular Weight 154.3 g/mol [3]
Appearance D.Trk red sticky solid or viscous (2]
oi

pKa ~1.92 [1]
Hydrogen Bond Donor Count 1 [3]
XLogP3 2.6 [3]

Synthesis and Characterization

Several synthetic routes to benzenecarbodithioic acid have been established. The most

common methods involve the reaction of an organometallic reagent with carbon disulfide or the

sulfidation of a benzene derivative.

Key Synthesis Protocols

Method 1: From a Grignard Reagent (Phenylmagnesium Bromide)

This classic method involves the reaction of phenylmagnesium bromide with carbon disulfide,

followed by acidification.[2]

o Step 1: Grignard Reagent Formation: Prepare phenylmagnesium bromide by reacting

bromobenzene with magnesium turnings in anhydrous diethyl ether under an inert

atmosphere.

o Step 2: Reaction with Carbon Disulfide: Slowly add carbon disulfide to the Grignard reagent

solution at a low temperature (e.g., 0 °C). The reaction is exothermic.
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» Step 3: Acidification: After the addition is complete, cautiously pour the reaction mixture onto
a mixture of crushed ice and a strong acid (e.g., hydrochloric acid) to protonate the
dithiobenzoate salt, yielding benzenecarbodithioic acid.[2]

o Step 4: Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g.,
diethyl ether), dry the combined organic layers over anhydrous sodium sulfate, and remove
the solvent under reduced pressure.

Method 2: From Benzotrichloride

This route involves the sulfidation of benzotrichloride using a sulfur source like potassium
hydrosulfide.[2]

e Reaction: CeHsCClz + 4 KSH —» CeHsCS2K + 3 KCI + 2 H2S
¢ Acidification: CeHsCS2K + H¥ - CeHsCS2H + K+

¢ Protocol: Treat benzotrichloride with an excess of potassium hydrosulfide in a suitable
solvent. Upon completion, the resulting potassium dithiobenzoate is acidified to yield the final
product.[2]

Characterization

The synthesized compound is typically characterized using spectroscopic methods such as
Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to
confirm its structure.[1] High-Performance Liquid Chromatography (HPLC) is often used to
assess purity.[1]

Computational Modeling Workflow

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method to
investigate the electronic structure, geometry, and properties of molecules like
benzenecarbodithioic acid.[1] A typical workflow for DFT calculations is outlined below.
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Caption: A typical workflow for DFT-based computational studies.

Theoretical vs. Experimental Spectroscopic

Analysis
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Computational methods can predict spectroscopic data, which can then be compared with
experimental results for validation.

FT-IR Spectroscopy

The vibrational frequencies of benzenecarbodithioic acid can be calculated using DFT. These
theoretical values, often scaled by a factor to correct for anharmonicity, typically show good
agreement with experimental FT-IR spectra.[4]

] . Experimental Wavenumber o
Vibrational Mode ( , Description
cm-

Stretching of the thiol S-H

S-H Stretch ~2550 (weak)
bond.
Stretching of the thiocarbonyl
C=S Stretch 1240 - 1250 C=S bond. A key characteristic
peak.[1]
) In-plane bending of the S-H
S-H Deformation ~930
bond.[1]
Stretching vibrations of the C-
Aromatic C-H Stretch 3000 - 3120 H bonds on the benzene ring.
[5]
o - ) Skeletal vibrations of the
Aromatic Ring Vibrations 572, 460 (medium)

benzene ring.[1]

NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR
chemical shifts.[6]

e 1H NMR: The aromatic protons are expected in the & 7.0-9.0 ppm region as a complex
multiplet due to the electron-withdrawing nature of the -CSzH group.[1] The acidic proton of
the thiol group (-SH) would appear as a broad singlet, with its chemical shift highly
dependent on solvent and concentration.[1]
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e 13C NMR: The thiocarbonyl carbon (C=S) is expected to be significantly downfield. Aromatic
carbons will appear in their characteristic region (~120-140 ppm).

UV-Vis Spectroscopy

Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra.[7][8] Benzoic
acid and its derivatives typically show three characteristic absorption bands.[9] The spectrum of
benzenecarbodithioic acid is expected to be red-shifted compared to benzoic acid due to the
presence of sulfur atoms.

Approximate A_max (nhm) .
Band ) ] Transition Type
(Benzoic Acid)

B-band ~230 - T

C-band ~274-280 - T

Quantum Chemical Insights

DFT calculations provide a deeper understanding of the molecule's electronic properties and
reactivity.

Optimized Molecular Geometry

Geometry optimization calculations yield the most stable conformation of the molecule,
providing precise bond lengths and angles. Although specific DFT data for the parent acid is
sparse in the literature, calculations on derivatives provide representative values.[10][11][12]

Parameter Typical Calculated Value (A or °)
C=S Bond Length ~1.65-1.68 A

C-S Bond Length ~1.75-1.78 A

S-H Bond Length ~1.34-1.36 A

C-C (aromatic) Bond Length ~1.39-1.41 A

S-C-S Bond Angle ~120 - 125°
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Note: These are representative values based on related structures and may vary depending on
the specific DFT functional and basis set used.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital
(LUMO) are crucial for understanding chemical reactivity. The energy difference between them,
the HOMO-LUMO gap (AE), indicates the molecule's kinetic stability and polarizability.[13] A
smaller gap suggests higher reactivity.[13]

Orbital Description Typical Energy Range (eV)
HOMO Electron-donating ability -5.0t0-7.0

LUMO Electron-accepting ability -1.0to-3.0

AE (Gap) Chemical reactivity/stability 3.0t05.0

Note: Absolute energy values are highly dependent on the computational method. The HOMO-
LUMO gap is a key indicator of chemical reactivity.[14]

Molecular Electrostatic Potential (MEP)

An MEP map illustrates the charge distribution on the molecule's surface.[15] It is used to
predict sites for electrophilic and nucleophilic attack.[16]

o Red/Yellow Regions: Negative potential (electron-rich), susceptible to electrophilic attack. In
benzenecarbodithioic acid, these are expected around the sulfur atoms.

o Blue Regions: Positive potential (electron-deficient), susceptible to nucleophilic attack. The
acidic proton (H of S-H) is a prominent positive site.[2][16]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular charge transfer, hyperconjugative
interactions, and the stability of the molecule.[7][17] It can quantify the delocalization of
electron density from donor (Lewis-type) NBOs to acceptor (non-Lewis) NBOs, which stabilizes
the molecule.[7]
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Molecular Docking Applications

While benzenecarbodithioic acid itself is not a primary drug candidate, its derivatives are
explored for various biological activities. Molecular docking is a computational technique used
to predict how a ligand (e.g., a benzenecarbodithioic acid derivative) binds to the active site
of a target protein.[7] This is crucial in drug discovery for predicting binding affinity and mode of

action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b094261#theoretical-studies-and-computational-
modeling-of-benzenecarbodithioic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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